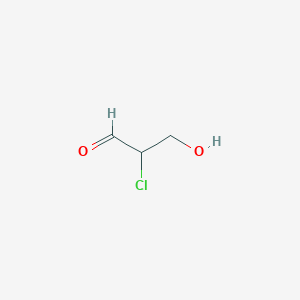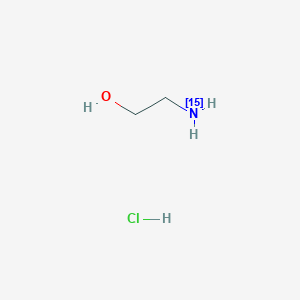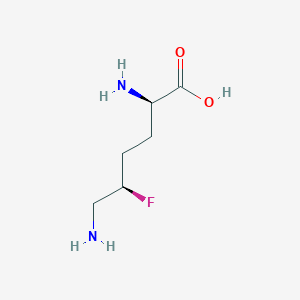
methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-aminooxyoxane-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-aminooxyoxane-2-carboxylate is a complex organic compound with a molecular formula of C15H21NO10. This compound is characterized by its multiple acetoxy groups and an aminooxy group attached to an oxane ring. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-aminooxyoxane-2-carboxylate typically involves the acetylation of a precursor compound. The reaction conditions often include the use of acetic anhydride and a base such as pyridine to facilitate the acetylation process. The reaction is carried out under controlled temperatures to ensure the selective acetylation of the hydroxyl groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step synthesis process. The precursor compound is first prepared through a series of reactions, including protection and deprotection steps to ensure the selective modification of functional groups. The final acetylation step is carried out in large reactors with precise control over reaction conditions to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-aminooxyoxane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the acetoxy groups to hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
Methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-aminooxyoxane-2-carboxylate is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in biochemical studies to investigate enzyme-substrate interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism by which methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-aminooxyoxane-2-carboxylate exerts its effects involves its interaction with specific molecular targets. The aminooxy group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can disrupt metabolic pathways and affect cellular processes. The acetoxy groups enhance the compound’s stability and facilitate its transport across cell membranes.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl (2S,3S,4S,5R,6S)-3,4,5-tris(acetyloxy)-6-{2-[(3-azidopropyl)carbamoyl]-4-(hydroxymethyl)phenoxy}oxane-2-carboxylate
- Methyl (2S,3S,4S,5R,6S)-3,4,5-tris(acetyloxy)-6-{4-[(2S)-7-[(tert-butyldimethylsilyl)oxy]-4-methyl-2-{4-[2-(piperidin-1-yl)ethoxy]phenyl}-2H-chromen-3-yl]phenoxy}oxane-2-carboxylate
- Methyl (2S,3S,4S,5R,6S)-3,4,5-tris(acetyloxy)-6-(2-amino-3-cyanophenoxy)oxane-2-carboxylate
Uniqueness
Methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-aminooxyoxane-2-carboxylate is unique due to its specific arrangement of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the aminooxy group differentiates it from other similar compounds, providing unique opportunities for chemical modifications and biological interactions.
Propiedades
Fórmula molecular |
C13H19NO10 |
|---|---|
Peso molecular |
349.29 g/mol |
Nombre IUPAC |
methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-aminooxyoxane-2-carboxylate |
InChI |
InChI=1S/C13H19NO10/c1-5(15)20-8-9(21-6(2)16)11(22-7(3)17)13(24-14)23-10(8)12(18)19-4/h8-11,13H,14H2,1-4H3/t8-,9-,10-,11+,13-/m0/s1 |
Clave InChI |
MTKPYIDVPMCFJL-OBBGECFZSA-N |
SMILES isomérico |
CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)ON)C(=O)OC)OC(=O)C |
SMILES canónico |
CC(=O)OC1C(C(OC(C1OC(=O)C)ON)C(=O)OC)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2R,4S,4aS,7S,7aS)-7-hydroxy-4-methyl-2-phenyl-4,4a,7,7a-tetrahydrofuro[3,2-d][1,3]dioxin-6-one](/img/structure/B13418616.png)

![3-Amino-6-propylthieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13418631.png)








![(2R)-1-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B13418693.png)

